molecular formula C17H19BrN2O3 B3458135 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine

Cat. No. B3458135
M. Wt: 379.2 g/mol
InChI Key: CPBCPQBBMVIKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine, also known as BMBF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazines and has been found to have various biological activities.

Mechanism of Action

The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been proposed that 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine acts by modulating the activity of certain neurotransmitters in the brain. 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has also been shown to have antifungal and antimicrobial properties by disrupting the cell wall and membrane of fungi and bacteria. Furthermore, 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has also been found to be stable under various conditions, making it suitable for long-term storage and use. However, there are also some limitations to using 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine in lab experiments. 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Furthermore, 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has been found to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine. One area of research is to further investigate the mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine and its involvement in various neurological disorders. Another area of research is to develop more effective formulations of 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine that can improve its bioavailability and efficacy in vivo. Furthermore, 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine can be used as a tool to study the role of certain receptors in the brain and their involvement in various neurological disorders. Overall, 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has great potential as a therapeutic agent and a tool for scientific research.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and depression. Furthermore, 1-(5-bromo-2-methoxybenzyl)-4-(2-furoyl)piperazine has been used as a tool to study the role of certain receptors in the brain and their involvement in various neurological disorders.

properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c1-22-15-5-4-14(18)11-13(15)12-19-6-8-20(9-7-19)17(21)16-3-2-10-23-16/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBCPQBBMVIKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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